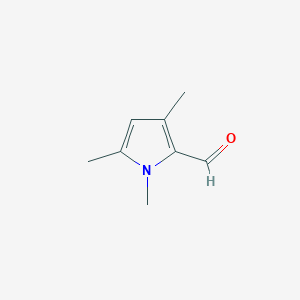1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde
CAS No.: 78212-37-0
Cat. No.: VC7067217
Molecular Formula: C8H11NO
Molecular Weight: 137.182
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78212-37-0 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.182 |
| IUPAC Name | 1,3,5-trimethylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3 |
| Standard InChI Key | ZLHCGLGZSOFCTN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C)C=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered pyrrole ring with nitrogen at position 1. Methyl groups occupy positions 1, 3, and 5, while the aldehyde group is located at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity in nucleophilic addition and condensation reactions. The molecular formula C₈H₁₁NO corresponds to the following substituents:
-
1,3,5-Trimethyl groups: Three CH₃ groups enhancing hydrophobicity and steric bulk.
-
2-Carbaldehyde: A reactive CHO group enabling covalent modifications .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 137.18 g/mol |
| Molecular Formula | C₈H₁₁NO |
| Purity (Commercial) | ≥95% (HPLC) |
| Price (CymitQuimica) | 426 € (50 mg), 1,143 € (500 mg) |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via Vilsmeier-Haack formylation, a common method for introducing aldehyde groups onto aromatic rings. A typical procedure involves:
-
Substrate Preparation: 1,3,5-Trimethylpyrrole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
-
Formylation: The reaction proceeds via electrophilic substitution at position 2, yielding the carbaldehyde derivative .
Reaction Equation:
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and purity. Key parameters include:
-
Temperature: 20–25°C (prevents side reactions).
-
Catalyst: Lewis acids (e.g., ZnCl₂) enhance regioselectivity .
Applications in Research and Industry
Organic Synthesis
The aldehyde group enables diverse transformations:
-
Schiff Base Formation: Reacts with amines to form imines, useful in coordination chemistry.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups .
Medicinal Chemistry
As a scaffold, it contributes to drug candidates targeting:
-
Antimicrobial Agents: Structural analogs inhibit Mycobacterium tuberculosis with MIC values <0.016 µg/mL .
-
Anticancer Compounds: Modulates apoptosis pathways in vitro (e.g., IC₅₀ >64 µg/mL in MCF-7 cells) .
Material Science
Incorporated into polymers for:
-
Conductive Materials: Enhances electron transport in organic semiconductors.
-
Coordination Polymers: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via aldehyde and nitrogen sites .
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume